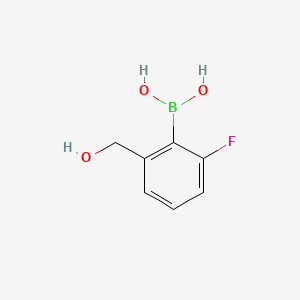

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-6-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITKAVQBGQMNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681743 | |

| Record name | [2-Fluoro-6-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246633-54-4 | |

| Record name | [2-Fluoro-6-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid, a key building block in medicinal chemistry and drug discovery, possesses a unique combination of functional groups that make it a valuable intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization of this important compound. Due to the limited availability of a specific, detailed experimental protocol in peer-reviewed literature, this guide outlines a robust and well-established synthetic methodology based on analogous transformations. Furthermore, predicted characterization data, grounded in the analysis of structurally similar compounds, is presented to aid researchers in the identification and quality assessment of this compound.

Introduction

Phenylboronic acids are a class of organic compounds that have gained significant prominence in organic synthesis, particularly as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The presence of a fluorine atom and a hydroxymethyl group on the phenyl ring of this compound imparts specific steric and electronic properties, making it an attractive starting material for the development of novel pharmaceutical agents and other functional materials. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further functionalization.

This guide details a proposed synthetic pathway, including a detailed experimental protocol, and a comprehensive summary of the expected analytical data for the characterization of the title compound.

Proposed Synthesis

A plausible and efficient synthesis of this compound involves a three-step process commencing from commercially available (2-bromo-3-fluorophenyl)methanol. The synthetic strategy is centered around the protection of the reactive hydroxyl group, followed by a lithium-halogen exchange to form an organolithium intermediate, which is then trapped with a borate ester to yield the desired boronic acid after deprotection.

Synthetic Workflow

The proposed synthetic workflow is depicted below.

An In-depth Technical Guide to the Physicochemical Properties of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is a substituted arylboronic acid of interest in synthetic chemistry and potentially in drug discovery. Boronic acids are versatile compounds, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of a fluoro group and a hydroxymethyl group on the phenyl ring can influence the compound's reactivity, selectivity, and physicochemical properties, which are critical for its application in medicinal chemistry and materials science.

This technical guide provides a summary of the available physicochemical data for this compound. Due to a lack of extensive, publicly available experimental data for this specific molecule, this guide also furnishes detailed experimental protocols for the determination of key physicochemical parameters, drawing upon established methodologies for the broader class of boronic acids.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈BFO₃ | [1] |

| Molecular Weight | 169.95 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge of boronic acids |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility in water | Not available | [1] |

| pKa | Not available | - |

| LogP | Not available | - |

Experimental Protocols

The following sections detail standard experimental procedures for determining key physicochemical properties of boronic acids.

Determination of Solubility (Dynamic Method)

The dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, is a common technique for determining solubility.[2][3][4]

Methodology:

-

Sample Preparation: A known mass of this compound and a known mass of the selected solvent are placed in a sealed, stirred vessel.

-

Heating: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) with vigorous stirring.[3]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a laser beam and a photodetector.[3][4]

-

Dissolution Temperature: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.[2]

-

Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[2]

Caption: Workflow for determining solubility using the dynamic method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used and reliable method for determining the acidity constant (pKa) of boronic acids.[5][6][7]

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a solvent, typically water or a water/co-solvent mixture if solubility is low.[5][7] The solution may have a constant ionic strength maintained with a salt like KCl.[7]

-

Titration Setup: A calibrated pH electrode is immersed in the boronic acid solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.[7]

-

Data Recording: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the boronic acid has been neutralized. This corresponds to the half-equivalence point on the titration curve.[7]

Caption: General equilibrium of a boronic acid in water.

Determination of LogP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between two immiscible liquids, typically n-octanol and water.[8]

Methodology:

-

Phase Preparation: n-Octanol is saturated with water, and water (often a buffer of a specific pH) is saturated with n-octanol.[9]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.

-

Equilibration: The funnel is shaken for a prolonged period to allow for the partitioning of the compound between the two phases until equilibrium is reached. The mixture is then allowed to stand for the phases to separate completely.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8][9]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Safety and Handling

While a full toxicological profile is not available, this compound should be handled with care in a laboratory setting.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area or a fume hood.[10][11] Avoid inhalation of dust and contact with skin and eyes.[1][10]

Conclusion

This compound is a compound with potential applications in various fields of chemistry. While specific experimental data on its physicochemical properties are limited, this guide provides a framework for researchers to determine these crucial parameters through established experimental protocols. A thorough understanding of properties such as solubility, pKa, and LogP is essential for optimizing reaction conditions, developing formulations, and predicting the behavior of this compound in biological systems. The methodologies outlined herein offer a clear path to obtaining this vital information.

References

- 1. capotchem.com [capotchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]

- 8. acdlabs.com [acdlabs.com]

- 9. agilent.com [agilent.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid (CAS 1246633-54-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in cross-coupling reactions and the development of novel therapeutics.

Chemical Properties and Data

This compound is a substituted phenylboronic acid that is increasingly utilized in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom and a hydroxymethyl group ortho to the boronic acid moiety, imparts specific reactivity and structural characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1246633-54-4 | [1] |

| Molecular Formula | C₇H₈BFO₃ | [1] |

| Molecular Weight | 169.95 g/mol | [1] |

| Appearance | White to off-white solid | Generic |

| Purity | Typically ≥95% - 98% | [2][3] |

| Storage | Store in a cool, dry place under an inert atmosphere. Recommended storage temperature: 2-8°C. | [4] |

Table 2: Spectroscopic Data Summary (Predicted and Analog-Based)

| Spectrum Type | Key Features |

| ¹H NMR | Aromatic protons, methylene protons of the hydroxymethyl group, and hydroxyl protons of the boronic acid and alcohol. |

| ¹³C NMR | Aromatic carbons, methylene carbon, and the carbon atom attached to the boron. |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the aromatic ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Note: Experimentally obtained spectroscopic data for this specific compound is not widely available in public literature. The data presented is based on general knowledge of similar structures and predicted spectral features.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from a readily available substituted benzene derivative. While a specific, detailed protocol for this exact molecule is not prevalent in peer-reviewed literature, a general and plausible synthetic route can be constructed based on established methods for preparing substituted phenylboronic acids.[5][6]

A common approach involves the ortho-lithiation of a protected fluoro-benzyl alcohol derivative, followed by quenching with a trialkyl borate and subsequent deprotection and hydrolysis.

Experimental Protocol: A General Synthetic Approach

Step 1: Protection of the Hydroxymethyl Group

The hydroxymethyl group of a suitable starting material, such as 2-fluoro-6-bromobenzyl alcohol, would first be protected to prevent interference in subsequent steps. Common protecting groups for alcohols, such as a silyl ether (e.g., TBDMS) or a benzyl ether, can be employed.

Step 2: Halogen-Metal Exchange and Borylation

The protected 2-fluoro-6-bromobenzyl derivative is then subjected to a halogen-metal exchange reaction at low temperature (typically -78 °C) using an organolithium reagent like n-butyllithium. The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.

Step 3: Hydrolysis and Deprotection

The boronate ester is then hydrolyzed under acidic conditions to yield the boronic acid. This step is often concurrent with or followed by the deprotection of the hydroxymethyl group to afford the final product, this compound.

Caption: Generalized synthetic workflow for this compound.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.

Suzuki-Miyaura Coupling

In a typical Suzuki-Miyaura reaction, this compound is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a base, and a suitable solvent. The fluorine and hydroxymethyl substituents can influence the electronic properties and steric hindrance of the boronic acid, potentially affecting reaction rates and yields.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C.

-

Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The final product is then purified by column chromatography or recrystallization.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor bortezomib.[9] this compound serves as a valuable building block for the synthesis of novel drug candidates.

The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a molecule. The hydroxymethyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.

A significant application of ortho-(hydroxymethyl)phenylboronic acids is in the synthesis of benzoxaboroles . These are cyclic esters formed by intramolecular dehydration between the boronic acid and the hydroxymethyl group. Benzoxaboroles have emerged as a promising class of therapeutic agents with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[10] For instance, the FDA-approved drug Tavaborole, an antifungal agent, features a benzoxaborole core.

Caption: Logical relationship from the boronic acid to a potential drug candidate via a benzoxaborole intermediate.

The boronic acid moiety itself can act as a warhead, forming reversible covalent bonds with serine residues in the active sites of enzymes, leading to their inhibition. This mechanism is particularly relevant for targeting serine proteases, which are implicated in a variety of diseases.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1]

Conclusion

This compound is a versatile and valuable reagent for organic chemists and medicinal chemists. Its utility in Suzuki-Miyaura cross-coupling reactions and as a precursor to biologically active benzoxaboroles makes it an important tool in the synthesis of complex molecules and the development of new therapeutic agents. Further research into the applications of this compound is likely to uncover new and exciting opportunities in drug discovery and materials science.

References

- 1. capotchem.com [capotchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. (2-Fluoro-6-hydroxyphenyl)boronic acid | 1256345-60-4 [sigmaaldrich.com]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Ortho-Substituted Phenylboronic Acids: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted phenylboronic acids represent a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their unique structural and electronic properties, arising from the steric and electronic influence of the substituent adjacent to the boronic acid moiety, offer both challenges and opportunities in the synthesis of complex molecules. This in-depth technical guide provides a comprehensive literature review of ortho-substituted phenylboronic acids, focusing on their synthesis, physicochemical properties, and critical applications in drug discovery and development. Particular emphasis is placed on their role as versatile building blocks in cross-coupling reactions and as key pharmacophores in enzyme inhibitors. This guide aims to serve as an essential resource, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical and biological processes.

Physicochemical Properties of Ortho-Substituted Phenylboronic Acids

The properties of phenylboronic acids are significantly influenced by the nature and position of substituents on the phenyl ring. In the case of ortho-substituted analogs, the close proximity of the substituent to the boronic acid group can lead to distinct intramolecular interactions, affecting acidity, solubility, and crystal packing.

Acidity (pKa)

The Lewis acidity of the boron atom is a critical parameter influencing the reactivity of phenylboronic acids, particularly in Suzuki-Miyaura cross-coupling reactions and their interactions with biological targets. The ortho-substituent can modulate the pKa through electronic and steric effects. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.[1] However, intramolecular hydrogen bonding between the ortho-substituent and the boronic acid hydroxyl groups can stabilize the boronate anion, leading to a significant increase in acidity.[2]

| Ortho-Substituent | pKa | Comments |

| -H | 8.83 | Unsubstituted phenylboronic acid for reference. |

| -CH₃ | 9.10 | Electron-donating group, decreases acidity. |

| -OCH₃ | 9.30 | Electron-donating group, decreases acidity despite the potential for hydrogen bonding. |

| -F | 7.23 | Strong electron-withdrawing effect significantly increases acidity.[1] |

| -Cl | 7.80 | Electron-withdrawing group, increases acidity. |

| -NO₂ | 7.00 | Potent electron-withdrawing group, leading to high acidity. |

| -CHO | 5.80 | Intramolecular hydrogen bonding stabilizes the boronate form, greatly increasing acidity. |

| -CF₃ | 7.55 | Strong electron-withdrawing group increases acidity.[3] |

| -OCF₃ | 8.90 | The ortho isomer is the least acidic among its isomers due to steric hindrance.[4] |

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature). The values presented are representative.

Solubility

The solubility of ortho-substituted phenylboronic acids is influenced by the nature of the substituent. For instance, the introduction of an isobutoxy group at the ortho position has been shown to significantly increase solubility in various solvents compared to its meta and para isomers. This can be attributed to the disruption of the crystal lattice packing by the bulky ortho-substituent.

Crystal Structure

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[5] However, the presence of ortho-substituents, particularly those capable of forming intramolecular hydrogen bonds like alkoxy groups, can lead to the formation of monomeric structures in the crystal lattice.[6][7] The study of these crystal structures through techniques like single-crystal X-ray diffraction provides valuable insights into the intermolecular and intramolecular forces at play.[6][7][8][9]

Synthesis of Ortho-Substituted Phenylboronic Acids

The synthesis of ortho-substituted phenylboronic acids can be challenging due to the steric hindrance imposed by the ortho-substituent. However, several reliable methods have been developed to access these valuable compounds.

General Synthetic Workflow

A common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following diagram illustrates a typical workflow for this process.

Caption: General workflow for the synthesis of ortho-substituted phenylboronic acids.

Detailed Experimental Protocol: Synthesis of 2-Methoxyphenylboronic Acid

This protocol details the synthesis of 2-methoxyphenylboronic acid from 2-bromoanisole.

Materials:

-

2-Bromoanisole

-

Magnesium turnings

-

Iodine (a small crystal for initiation)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: A flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is charged with magnesium turnings (1.2 equivalents). The flask is flushed with argon. A small crystal of iodine is added. A solution of 2-bromoanisole (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and then the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[10]

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, ensuring the internal temperature does not rise above -60 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.[10]

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C with vigorous stirring until the aqueous layer is acidic (pH ~1-2). The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-methoxyphenylboronic acid is purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene/hexanes, to afford the pure product as a white solid.[11][12][13][14]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Ortho-substituted phenylboronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of sterically hindered biaryl compounds, which are prevalent motifs in many pharmaceuticals and functional materials.[4][15]

Challenges and Optimization

The steric bulk of the ortho-substituent can significantly hinder the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to low yields. To overcome this, specific catalysts and reaction conditions are required. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the formation of a more reactive palladium(0) species, facilitating the coupling of sterically demanding substrates.

Experimental Workflow for a Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving an ortho-substituted phenylboronic acid.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling Yields

The yield of Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids is highly dependent on the specific substrates, catalyst system, and reaction conditions.

| Ortho-Substituted Phenylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Tolylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 85 (total di- and tri-substituted)[16] |

| 2-Chlorophenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 71 (total di- and tri-substituted)[16] |

| 2-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 25[17] |

| 2-Formylphenylboronic acid | 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |

Note: This table provides representative examples, and yields can vary significantly with optimization.

Applications in Drug Development: Enzyme Inhibition

The boronic acid functional group is a key "warhead" in a number of approved drugs and clinical candidates due to its ability to form a reversible covalent bond with the catalytic serine or threonine residues in the active sites of certain enzymes.[18] Ortho-substituted phenylboronic acids have been extensively explored as inhibitors of proteases and β-lactamases.

Proteasome Inhibition

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis.[19] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, making it an attractive target for cancer therapy. Bortezomib (Velcade®), a dipeptidyl boronic acid, is a clinically approved proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[13][19]

The following diagram illustrates the key downstream effects of proteasome inhibition by bortezomib.

Caption: Signaling pathway of proteasome inhibition by Bortezomib.[20][21][22][23]

β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat.[18][24] Boronic acids act as transition-state analog inhibitors of serine β-lactamases.[18] They form a reversible covalent adduct with the active site serine, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis.[18][25]

Caption: Mechanism of β-lactamase inhibition by boronic acids.[18]

Quantitative Data: Inhibition Constants (Ki)

The inhibitory potency of ortho-substituted phenylboronic acids against various enzymes is quantified by their inhibition constants (Ki).

| Inhibitor (Ortho-Substituted Phenylboronic Acid Derivative) | Target Enzyme | Ki (nM) |

| 3-(azidomethyl)phenyl boronic acid | KPC-2 β-Lactamase | 2300[24] |

| 3-(azidomethyl)phenyl boronic acid | AmpC β-Lactamase | 700[24] |

| Methanesulfonamide boronic acid derivative | AmpC β-Lactamase | 789[18] |

| Phenyl boronic acid derivative 1 | KPC-2 β-Lactamase | 7640[26] |

| Phenyl boronic acid derivative 2 (ortho-substituted) | KPC-2 β-Lactamase | 250 |

Note: Ki values are highly dependent on the specific assay conditions.

Conclusion

Ortho-substituted phenylboronic acids are a versatile and powerful class of molecules with significant implications for organic synthesis and drug discovery. While their synthesis can be complicated by steric hindrance, optimized protocols and advanced catalyst systems have made them readily accessible. Their unique physicochemical properties, driven by the ortho-substituent, can be harnessed to fine-tune their reactivity and biological activity. As demonstrated by their widespread use in Suzuki-Miyaura cross-coupling and their role as potent enzyme inhibitors, ortho-substituted phenylboronic acids will undoubtedly continue to be a cornerstone of innovation for researchers, scientists, and drug development professionals. This guide provides a foundational understanding and practical protocols to facilitate the effective utilization of these important chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. diva-portal.org [diva-portal.org]

- 10. benchchem.com [benchchem.com]

- 11. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 14. researchgate.net [researchgate.net]

- 15. Yoneda Labs [yonedalabs.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use | MDPI [mdpi.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid: Properties and Applications in Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is a specialized organic compound that serves as a valuable building block in modern synthetic chemistry. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, makes it a versatile reagent, particularly in the synthesis of complex biaryl structures. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visual representation of the reaction workflow. The incorporation of fluorine can significantly influence the pharmacokinetic properties of drug candidates, making this reagent of particular interest to the pharmaceutical industry.

Core Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations and analytical characterization.

| Property | Value |

| Molecular Formula | C₇H₈BFO₃ |

| Molecular Weight | 169.95 g/mol |

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl compounds. The fluorine and hydroxymethyl groups on the boronic acid can introduce desirable electronic and structural features into the target molecules, which is a common strategy in drug design to enhance metabolic stability and binding affinity.

Experimental Protocol: Synthesis of a Biaryl Compound

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is based on established methods for similar boronic acids and may require optimization depending on the specific aryl halide used.

Materials:

-

This compound

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent (e.g., Toluene and Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

-

Ethyl acetate and anhydrous sodium sulfate for extraction and drying

Procedure:

-

In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvents, for example, a mixture of toluene (5 mL) and water (1 mL), via syringe.

-

The reaction mixture is stirred vigorously and heated to reflux (approximately 100-110 °C) under the inert atmosphere.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The aqueous layer is separated, and the organic layer is washed with brine.

-

The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides essential information for the effective use of this compound in organic synthesis, particularly for researchers and professionals in drug discovery and development. The provided protocol and workflow diagram offer a solid foundation for the practical application of this versatile reagent.

Spectroscopic and Synthetic Profile of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and synthetic aspects of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid (CAS No. 1246633-54-4). Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this document presents predicted and typical spectral characteristics for this class of molecules, alongside a detailed, representative experimental protocol for its synthesis.

Chemical Identity

| Parameter | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 1246633-54-4 | [1] |

| Molecular Formula | C₇H₈BFO₃ | [2] |

| Molecular Weight | 169.95 g/mol | [2] |

Spectroscopic Data (Predicted and Representative)

¹H NMR Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | br s | 2H | B(OH)₂ |

| ~7.2 - 7.5 | m | 3H | Ar-H |

| ~5.2 - 5.4 | t | 1H | -CH₂OH |

| ~4.5 - 4.7 | d | 2H | -CH₂OH |

¹³C NMR Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 (d, ¹JCF) | C-F |

| ~115 - 140 | Ar-C |

| ~130 (br) | C-B |

| ~60 | -CH₂OH |

IR Spectroscopy Data (Typical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (B(OH)₂ and CH₂OH) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1200 | Strong | C-F stretch |

| ~1020 | Strong | C-O stretch |

Mass Spectrometry Data (Expected)

| m/z | Ion |

| 170.05 | [M+H]⁺ |

| 152.04 | [M-H₂O+H]⁺ |

| 192.03 | [M+Na]⁺ |

Experimental Protocol: Synthesis of this compound

This protocol describes a general and widely applicable method for the synthesis of substituted phenylboronic acids, adapted for the specific target compound. The synthesis involves the formation of a Grignard reagent from the corresponding substituted bromobenzene, followed by reaction with a borate ester and subsequent acidic hydrolysis.

Materials:

-

2-Bromo-3-fluorobenzyl alcohol

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.

-

Add a small crystal of iodine to the flask.

-

Dissolve 2-bromo-3-fluorobenzyl alcohol (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the solution of the aryl bromide to the magnesium turnings. The reaction is initiated by gentle heating or sonication, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Add triisopropyl borate (1.5 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

The Dawn of a Versatile Reagent: A Technical History of Fluorinated Phenylboronic Acids

For Immediate Release

A cornerstone of modern medicinal chemistry and materials science, fluorinated phenylboronic acids have emerged as indispensable tools for researchers, scientists, and drug development professionals. Their unique electronic properties and versatile reactivity have paved the way for significant advancements in areas ranging from targeted cancer therapies to advanced liquid crystal displays. This in-depth technical guide explores the discovery, historical development, and key applications of this remarkable class of compounds, providing a comprehensive resource for professionals in the field.

From Humble Beginnings: The Genesis of Phenylboronic Acids

The story of fluorinated phenylboronic acids begins with the discovery of their parent compound. While Edward Frankland reported the first synthesis of a boronic acid in 1860, it was the work of Michaelis and Becker in 1880 that introduced phenylboronic acid to the world of chemistry. Their synthesis, achieved by reacting diphenylmercury with boron trichloride, laid the foundational groundwork for an entirely new class of organoboron compounds.

The introduction of fluorine into the phenyl ring, a development that would dramatically enhance the utility of these molecules, followed the broader advancements in organofluorine chemistry. The early 20th century saw the development of key fluorination techniques, which chemists would later adapt for the synthesis of fluorinated aromatics. While a single, definitive "discovery" of the first fluorinated phenylboronic acid is not prominently documented, the collective efforts of organic chemists in the mid-20th century led to the preparation and characterization of various isomers, including 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, and 4-fluorophenylboronic acid.

The primary synthetic route to these compounds involves the reaction of a fluorinated Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. This robust and scalable method remains a mainstay in both academic and industrial laboratories.

Quantitative Data Summary

The following tables summarize key quantitative data for common monofluorinated phenylboronic acid isomers, compiled from various sources.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 2-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 101-110 | 61 |

| 3-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 160-163 | 70-80 |

| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 262-265 | 75-85 |

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2-Fluorophenylboronic acid | 7.95 (t, 1H), 7.50 (m, 1H), 7.20 (d, 1H), 7.10 (t, 1H) | 165.5 (d, J=250 Hz), 135.5 (d, J=8 Hz), 132.0 (d, J=3 Hz), 124.5 (d, J=12 Hz), 116.0 (d, J=22 Hz) | -113.5 |

| 3-Fluorophenylboronic acid | 7.70 (d, 1H), 7.60 (d, 1H), 7.40 (m, 1H), 7.15 (m, 1H) | 163.0 (d, J=243 Hz), 132.5 (d, J=8 Hz), 129.5 (d, J=3 Hz), 120.0 (d, J=21 Hz), 116.5 (d, J=23 Hz) | -113.0 |

| 4-Fluorophenylboronic acid | 8.00 (dd, 2H), 7.15 (t, 2H) | 165.0 (d, J=248 Hz), 137.0 (d, J=9 Hz), 116.0 (d, J=22 Hz) | -112.0 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of monofluorinated phenylboronic acids.

Synthesis of 2-Fluorophenylboronic Acid

Materials:

-

1-Bromo-2-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous hydrochloric acid (HCl)

-

Dichloromethane

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add 1-bromo-2-fluorobenzene and anhydrous THF.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1.5 hours.

-

Add triisopropyl borate dropwise to the mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by adding aqueous HCl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-fluorophenylboronic acid.[1]

Synthesis of 4-Amino-3-fluorophenylboronic Acid

Materials:

-

4-Bromo-2-fluoroaniline

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

tert-Butyllithium (t-BuLi) in pentane

-

Trimethyl borate

-

Aqueous hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Protect the amino group of 4-bromo-2-fluoroaniline with trimethylsilyl groups by reacting it with n-BuLi and then TMSCl in anhydrous THF.

-

Isolate the protected intermediate.

-

In a separate flame-dried flask under an inert atmosphere, dissolve the protected intermediate in anhydrous diethyl ether and cool to -78 °C.

-

Perform a lithium-halogen exchange by slowly adding t-BuLi in pentane.

-

In another flask, cool a solution of trimethyl borate in THF to -78 °C.

-

Transfer the organolithium species to the trimethyl borate solution via cannula.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Hydrolyze the borate ester by adding aqueous HCl.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate to yield 4-amino-3-fluorophenylboronic acid.[2]

Visualizing the Impact: Pathways and Workflows

The utility of fluorinated phenylboronic acids is best understood through their application in various scientific workflows and their interaction with biological pathways.

Caption: Inhibition of Rho GTPase signaling by fluorinated phenylboronic acids.

Caption: Glycoproteomics workflow using boronic acid affinity chromatography.

Caption: Workflow for PET imaging using ¹⁸F-labeled arylboronic acids.

Conclusion

From their initial synthesis to their current widespread application, fluorinated phenylboronic acids have traveled a remarkable journey. Their unique ability to modulate electronic properties, enhance metabolic stability, and participate in a wide array of chemical transformations has solidified their importance in the scientific community. As research continues to push the boundaries of drug discovery and materials science, the demand for and innovation in the synthesis and application of these versatile compounds are certain to grow, promising a future of even more groundbreaking discoveries.

References

Boronic Acids: Versatile Building Blocks in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, prized for their versatility, stability, and relatively low toxicity.[1] First synthesized in 1860, these organoboron compounds have become crucial building blocks and synthetic intermediates.[1] Their unique physicochemical properties, including mild Lewis acidity, allow them to participate in a wide array of chemical transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The significance of boronic acids in contemporary chemistry is underscored by their central role in Nobel Prize-winning reactions, such as the Suzuki-Miyaura coupling.[2]

In the realm of pharmaceutical discovery and development, boronic acids have garnered significant attention. Their ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes, has led to the development of potent and selective inhibitors.[3][4] This has culminated in the approval of several boronic acid-containing drugs by the FDA, including the groundbreaking anticancer agent Bortezomib (Velcade®).[1][5][6] This guide provides a comprehensive overview of the synthesis, properties, and key applications of boronic acids in organic synthesis, with a particular focus on their utility in drug development.

Synthesis and Purification of Boronic Acids

The accessibility of a wide range of boronic acids is crucial for their widespread application. Several synthetic methods have been developed to prepare aryl-, heteroaryl-, vinyl-, and alkylboronic acids.

Synthesis of Arylboronic Acids

A common and effective method for synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.

A general protocol for the synthesis of arylboronic acids from aryl bromides is as follows:

Experimental Protocol: Synthesis of Phenylboronic Acid

-

Reaction Setup: A dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Grignard Reagent Formation: A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.5 equivalents), dissolved in anhydrous diethyl ether, is then added dropwise, maintaining the temperature below -60 °C.

-

Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid (e.g., 2 M HCl) until the aqueous layer is acidic.

-

Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude phenylboronic acid can be purified by recrystallization from a suitable solvent, such as water or a mixture of hexane and ethyl acetate.[7][8][9]

Purification of Boronic Acids

Purification is a critical step to obtain high-purity boronic acids suitable for subsequent reactions. Common purification techniques include:

-

Recrystallization: This is a widely used method for purifying solid boronic acids. The choice of solvent is crucial and can influence whether the free boronic acid or its anhydride (boroxine) is isolated.[9]

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts by treatment with a base. This allows for their separation from non-acidic impurities by extraction. The pure boronic acid can then be regenerated by acidification.[10]

-

Chromatography: While challenging due to the potential for smearing on silica gel, flash column chromatography can be used for the purification of less polar boronic acids. Using silica gel pre-treated with boric acid or employing neutral alumina can sometimes improve separation.[7]

-

Derivatization: Impure boronic acids can be converted to crystalline derivatives, such as the diethanolamine adduct, which can be easily purified by recrystallization. The pure boronic acid is then liberated by treatment with acid.[5]

Key Reactions of Boronic Acids in Organic Synthesis

Boronic acids are key participants in several powerful cross-coupling reactions that have revolutionized the construction of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[11] This reaction is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds, particularly for the synthesis of biaryls, conjugated dienes, and styrenes.[11]

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

-

Solvent Addition and Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL). The mixture is then thoroughly degassed by bubbling argon through the solution for 15-20 minutes.

-

Reaction: The reaction mixture is heated to reflux (e.g., 80-100 °C) under an inert atmosphere and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methoxybiphenyl.[12][13]

Data Presentation: Substrate Scope of Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 1-Iodonaphthalene | 4-Methylphenylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 6 | 92 |

| 3 | 2-Chloropyridine | 3-Furylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 88 |

| 4 | 4-Trifluoromethylphenyl bromide | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 12 | 90 |

| 5 | 3-Bromoquinoline | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 85 |

Yields are for isolated products and are representative examples from the literature. Conditions may vary depending on the specific substrates.[14][15][16]

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling of a boronic acid with an amine, alcohol, or thiol to form a new carbon-heteroatom bond.[17] This reaction is particularly advantageous as it can often be performed under mild conditions, at room temperature, and open to the air.[17][18]

Catalytic Cycle of Chan-Lam Coupling

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 18. Chan-Lam Coupling [organic-chemistry.org]

A Technical Guide to the Toxicological Properties of Substituted Phenylboronic Acids

Executive Summary: Substituted phenylboronic acids (PBAs) are a versatile class of organoboron compounds with escalating importance in organic synthesis, materials science, and pharmaceutical development. Their utility as key reagents in Suzuki-Miyaura cross-coupling reactions, as saccharide sensors, and as targeted drug delivery vehicles has positioned them at the forefront of chemical and biomedical research.[1][2] However, their increasing application necessitates a thorough understanding of their toxicological profile to ensure safe handling, assess potential environmental impact, and guide the design of safer therapeutic agents. This guide provides an in-depth analysis of the known toxicological properties of substituted phenylboronic acids, focusing on cytotoxicity, genotoxicity, and in vivo effects. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Phenylboronic Acids

Phenylboronic acid, and its substituted derivatives, are organic compounds characterized by a phenyl ring attached to a boronic acid functional group [-B(OH)₂].[3] This unique structure imparts mild Lewis acidity and the remarkable ability to form reversible covalent bonds with diols, a property that is fundamental to their use as sensors for carbohydrates like glucose.[4] In drug development, this interaction is exploited to target glycoproteins, such as sialic acid, which are often overexpressed on the surface of cancer cells.[5][6][7] While generally considered to have low toxicity, recent findings have highlighted specific toxicological concerns, particularly regarding their potential for mutagenicity, making a detailed toxicological evaluation critical for any new derivative under development.[2][8]

In Vitro Cytotoxicity

The cytotoxic effects of substituted phenylboronic acids are typically dose-dependent and vary based on the cell line and the specific substitutions on the phenyl ring.[9][10]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes quantitative data from various in vitro cytotoxicity studies.

| Compound | Cell Line(s) | Assay | Concentration / Value | Key Finding | Reference(s) |

| Phenylboronic Acid (PBA) | 4T1 (mouse mammary adenocarcinoma), SCCVII (mouse squamous cell carcinoma), V79 (hamster lung fibroblast), L929 (mouse dermal fibroblast) | Crystal Violet | 10 mg/mL (82 mM) | Significantly reduced cell survival in all tested lines. | [7][9] |

| Phenylboronic Acid (PBA) | SCCVII, 4T1, L929, V79 | Crystal Violet | LC₅₀: 4.5 mg/mL, 7.5 mg/mL, 6.0 mg/mL, 7.5 mg/mL, respectively | Provides a quantitative measure of lethal concentration. | [7] |

| 2-Formylphenylboronic Acid | L929 (mouse fibroblast) | WST-8 | 3.90-31.25 µg/mL | High cell viability (>84%) observed. | [10] |

| 2-Formylphenylboronic Acid | L929 (mouse fibroblast) | WST-8 | >31.25 µg/mL | Viability dropped significantly to 5-10%. | [10] |

| 3-Chlorophenylboronic Acid | L929 (mouse fibroblast) | WST-8 | 3.90-250 µg/mL | Cell viability remained high (64-109%). | [10] |

| 3-Chlorophenylboronic Acid | L929 (mouse fibroblast) | WST-8 | 500 µg/mL | Viability decreased to 17%. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings.

Experimental Protocol 2.1: Crystal Violet Staining Assay for Cytotoxicity [9] This protocol is adapted from studies evaluating the in vitro cytotoxicity of Phenylboronic Acid.

-

Cell Seeding: Plate 1 x 10⁴ tumor or non-tumor cells in 250 μL of RPMI 1640 medium (supplemented with 10% fetal calf serum) into each well of a 96-well microtiter plate.

-

Incubation: Incubate the plates for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C to allow cells to reach confluence.

-

Compound Treatment: Replace the old culture medium with fresh media containing the desired final concentrations of the substituted phenylboronic acid (e.g., 0.1, 1.0, and 10.0 mg/mL). A control group with medium only should be included.

-

Exposure: Incubate the cells with the compound for an additional 24 hours.

-

Fixation: Fix the cells by adding a 3% formalin solution for 15 minutes. Subsequently, wash the wells with deionized water and allow them to air dry.

-

Staining: Stain the fixed cells with a 0.1% crystal violet solution for 20 minutes. Crystal violet stains the DNA of living cells.

-

Washing and Drying: Extensively wash the plates with deionized water to remove excess stain and dead cells. Allow the plates to dry overnight.

-

Quantification: Elute the stain from the cells and measure the absorbance using a microplate reader to determine the number of surviving cells relative to the control.

Visualization: General Cytotoxicity Testing Workflow

Genotoxicity and Mutagenicity

A significant concern for arylboronic acids is their potential as genotoxic impurities (GTIs).[11][12] In vitro bacterial reverse mutation assays (Ames tests) have frequently shown positive results, leading to their classification as a "novel class of bacterial mutagen".[8][13]

Key Findings:

-

In Vitro Mutagenicity: Many substituted phenylboronic acids show weak mutagenic activity in bacterial strains, particularly Salmonella typhimurium TA100 and Escherichia coli WP2uvrA(pKM101), often without the need for metabolic activation (S9).[13][14]

-

Mechanism: The mutagenic mechanism does not appear to involve direct covalent binding to DNA.[13][14] One proposed mechanism involves oxygen-mediated oxidation that generates organic radicals, which then induce DNA damage.[8]

-

In Vivo Relevance: Crucially, subsequent in vivo studies on several arylboronic compounds that tested positive in vitro found no evidence of mutagenicity.[15][16] These studies, which included Pig-a, comet, and micronucleus assays in rats, suggest that the in vitro findings may not always translate to a genotoxic hazard in mammals.[15]

Data Presentation: Genotoxicity Profile

| Compound Class | Assay | Finding | Implication | Reference(s) |

| Arylboronic Acids (12 of 13 tested) | Ames Test (S. typhimurium, E. coli) | Weakly mutagenic, typically in TA100/WP2uvrA(pKM101) without S9 activation. | Considered potential genotoxic impurities requiring control in APIs. | [8][13][14] |

| 8 Representative Arylboronic Acids | In vivo Pig-a, Comet, and Micronucleus Assays (Rats) | Not mutagenic. | The in vitro positive results may not be relevant for mammalian systems. | [15][16] |

Experimental Protocols

Experimental Protocol 3.1: Bacterial Reverse Mutation Test (Ames Test) This protocol is a generalized summary based on standard methodologies used for testing boronic acids.[13][14]

-

Strain Selection: Utilize a panel of bacterial strains with known mutations, such as Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2uvrA(pKM101).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate) to detect direct-acting mutagens and those requiring metabolic conversion.

-

Exposure: In the plate incorporation method, add the test compound at several concentrations, the bacterial culture, and (if applicable) the S9 mix to molten top agar. Pour this mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to a prototrophic state) on each plate.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count.

Visualization: Genotoxicity Assessment Strategy

In Vivo and Systemic Toxicity

Animal studies provide critical data on the systemic effects and potential therapeutic windows of substituted phenylboronic acids.

Data Presentation: In Vivo Toxicity

| Compound | Species | Route | Value (LD₅₀) | Finding | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Phenylboronic Acid (PBA) | Rat | Oral | 740 mg/kg | Establishes acute oral toxicity. |[4] | | Phenylboronic Acid (PBA) | Mouse | Intraperitoneal, Oral, Intratumor | N/A | Showed dose-dependent antitumor effects, with intraperitoneal administration being the most effective. |[7][17][18] | | PBA-D-fructose adduct | Mouse | Intraperitoneal | 1265 mg/kg | The carbohydrate adduct is less acutely toxic than the parent PBA. |[19][20] | | PBA-D-arabinose adduct | Mouse | Intraperitoneal | 1265 mg/kg | The carbohydrate adduct is less acutely toxic than the parent PBA. |[19][20] |

Experimental Protocols

Experimental Protocol 4.1: In Vivo Antitumor Efficacy Study [9] This protocol is a summary of methods used to evaluate PBA's effect on tumor growth in mice.

-

Animal Model: Use syngeneic mouse strains appropriate for the tumor cell line (e.g., BALB/c for 4T1 cells, C3H/H for SCCVII cells).

-

Tumor Implantation: Subcutaneously inject 5 x 10⁵ tumor cells into the right thigh of each mouse.

-

Treatment Groups: Once tumors are established, divide animals into experimental groups (n=7 per group), including a control group receiving a vehicle.

-

Compound Administration: Administer the phenylboronic acid derivative via the desired routes (e.g., intraperitoneal, oral, or intratumoral) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor growth by measuring tumor diameters with calipers at regular intervals. Animal body weight and general health should also be monitored.

-

Endpoint: Terminate the experiment when tumors in the control group reach a predetermined size (e.g., 15 mm mean diameter).

-

Analysis: Compare the tumor growth curves between the treated and control groups to determine the antitumor efficacy.

Mechanisms of Toxicity and Biological Interactions

The toxic and therapeutic effects of substituted phenylboronic acids are underpinned by specific molecular interactions.

Inhibition of Rho Family GTPases

Phenylboronic acid has been shown to inhibit the migration of metastatic prostate cancer cells.[21] This effect is mediated by the disruption of the actin cytoskeleton. Mechanistically, PBA decreases the activity of the Rho family of small GTP-binding proteins—specifically RhoA, Rac1, and Cdc42—which are master regulators of cell morphology and migration.[5][21]

Proteasome Inhibition

The boronic acid motif can act as a transition-state analog, enabling it to inhibit the activity of proteases.[7] This is the principle behind the successful proteasome inhibitor drug, Bortezomib. Phenylboronic acids can similarly inhibit proteasome function, which disrupts protein homeostasis and can induce apoptosis, contributing to their anticancer effects.[5]

Induction of Ferroptosis

Recent studies have shown that specifically designed PBA derivatives can trigger a form of programmed cell death called ferroptosis. One such derivative, targeting sialic acid on colon cancer cells, was shown to induce ferroptosis by suppressing Ribonucleotide Reductase Subunit M1 (RRM1) and inhibiting Glutathione Peroxidase 4 (GPX4).[22] GPX4 is the central regulator of ferroptosis, and its inhibition leads to the lethal accumulation of lipid peroxides.

Structure-Toxicity Relationships (STR)

The relationship between the chemical structure of a substituted phenylboronic acid and its toxicological properties is complex.[23]

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the phenyl ring alters the Lewis acidity of the boron atom, which can impact biological interactions and reactivity.[24] For example, an electron-withdrawing substituent can increase the compound's acidity.[24]

-

Steric Effects: Substituents in the ortho position can sterically hinder the boronic acid group or form intramolecular hydrogen bonds, which can significantly change the compound's conformation, stability, and interaction with biological targets.[24]

-

Metabolism: The in vivo toxicity and efficacy can be influenced by how the compound is metabolized. Metabolites may have different activity profiles than the parent compound.[7]

-

Predictive Models: Currently available in silico computational models have shown little value in accurately predicting the outcome of the Ames assay for boronic acids, underscoring the need for experimental testing.[8]

Conclusion and Future Perspectives

The toxicological profile of substituted phenylboronic acids is multifaceted. While they exhibit clear dose-dependent cytotoxicity in vitro, their most notable toxicological feature is a propensity for bacterial mutagenicity that does not appear to translate to in vivo genotoxicity in mammals. This dichotomy highlights the critical importance of a tiered and evidence-based approach to safety assessment, relying on in vivo data to qualify findings from in vitro screens.

Future research should focus on expanding the library of tested compounds to build more robust structure-toxicity relationship models. A deeper understanding of the mechanisms behind the in vitro mutagenicity and the reasons for its lack of in vivo relevance will be crucial for designing safer and more effective boronic acid-based therapeutics and reagents.

References

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 12. researchgate.net [researchgate.net]

- 13. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]

- 17. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure activity relationship in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, demonstrating high functional group tolerance and generally mild reaction conditions.[3][4] These characteristics make it an invaluable tool in medicinal chemistry and drug discovery for the synthesis of complex molecules, including biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[5]